molecular formula C12H12N2O2S B2569425 (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid CAS No. 726165-19-1

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid

Cat. No. B2569425
CAS RN: 726165-19-1
M. Wt: 248.3
InChI Key: JLJKSGJPQNPRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid, also known as ATTA, is an organic compound belonging to the thiazole family. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. ATTA is a colorless, odorless solid that is soluble in water and other organic solvents. It has a melting point of 119-121°C and a boiling point of 187-189°C.

Scientific Research Applications

1. Chemical Synthesis and Modification

2. Development of Heterocyclic γ-Amino Acids

These compounds are integral in the development of heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins. This includes applications in designing helices, β-sheets, turns, and β-hairpins (Mathieu et al., 2015).

3. Antimicrobial Research

Thiazol-5-yl-acetic acid derivatives show promise in antimicrobial research. Certain derivatives have been found to possess moderate antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Youssef et al., 2015).

4. Exploration of Antibacterial Activity

Derivatives of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid have been synthesized and examined for their antibiotic activity, especially in the context of cephalosporin derivatives. This research sheds light on the influence of different molecular configurations on antibacterial properties (Bucourt et al., 1978).

5. Role in Synthesis of Energetic Materials

This class of compounds is also involved in the synthesis of energetic materials, particularly in the formation of nitroiminotetrazolate salts. These compounds are characterized for their spectroscopic properties and potential applications in energetic material science (Joo et al., 2012).

6. Development of Antifungal Agents

The derivatives of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid have been used in the synthesis of novel azetidinone and thiazolidinones derivatives, which have been evaluated for their antifungal efficacy. This highlights the compound's potential in developing new antifungal agents (Patel & Mehta, 2006).

properties

IUPAC Name

2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-2-4-8(5-3-7)11-9(6-10(15)16)17-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJKSGJPQNPRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid

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